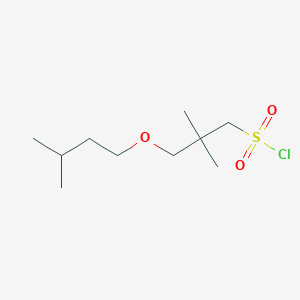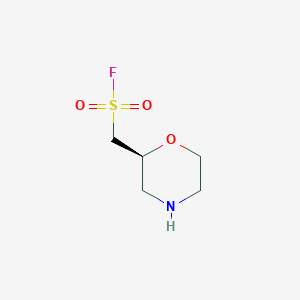![molecular formula C9H15N3O B13483674 1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B13483674.png)
1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azidomethyl)-4-methyl-2-oxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes an azidomethyl group and a methyl group attached to an oxabicyclo[222]octane framework
Méthodes De Préparation
The synthesis of 1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methyl-2-oxabicyclo[2.2.2]octane and sodium azide.
Reaction Conditions: The azidomethylation reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dimethylformamide (DMF) and a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions: Typical reagents include sodium azide, reducing agents like LiAlH4, and catalysts for cycloaddition reactions. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed from these reactions include amines, triazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Research: The compound is employed in the study of biological systems, including enzyme inhibition and protein labeling, due to its reactive azido group.
Mécanisme D'action
The mechanism of action of 1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane involves its ability to undergo various chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings that can interact with biological targets. Additionally, the compound’s bicyclic structure provides rigidity, enhancing its binding affinity to specific molecular targets. The pathways involved include nucleophilic substitution, reduction, and cycloaddition, which allow the compound to exert its effects in different chemical and biological contexts.
Comparaison Avec Des Composés Similaires
1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octane:
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic framework and is used in drug discovery due to its unique pharmacological properties.
1,4-Diazabicyclo[2.2.2]octane:
The uniqueness of this compound lies in its azido group, which provides a reactive site for various chemical transformations, making it a valuable compound in multiple research and industrial applications.
Propriétés
Formule moléculaire |
C9H15N3O |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
1-(azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15N3O/c1-8-2-4-9(5-3-8,13-7-8)6-11-12-10/h2-7H2,1H3 |
Clé InChI |
KVFMCIXEHYWXKL-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1)(OC2)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


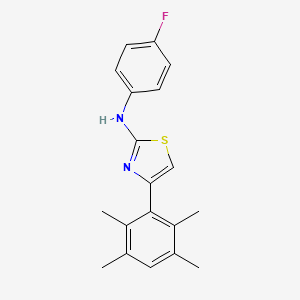
![2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13483609.png)
![[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13483615.png)
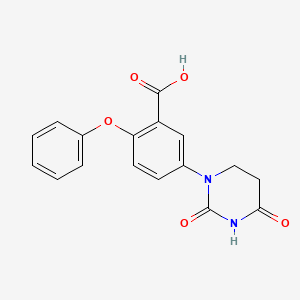
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)
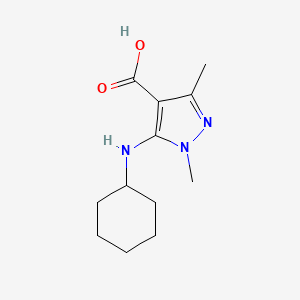
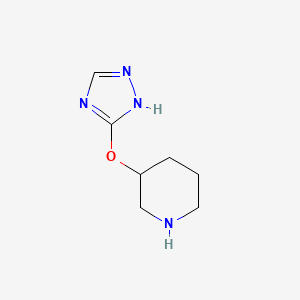
![N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride](/img/structure/B13483626.png)
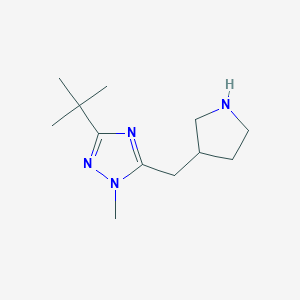

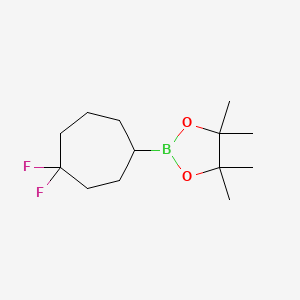
![3-Methyl 2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B13483637.png)
